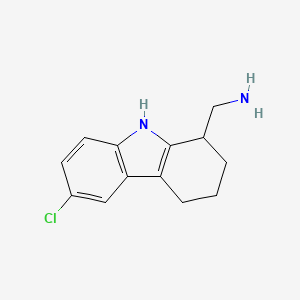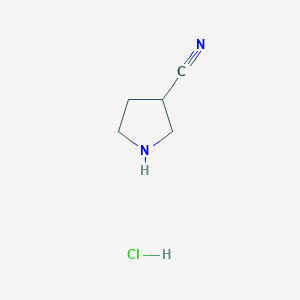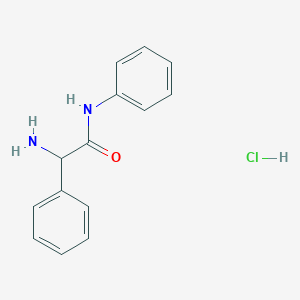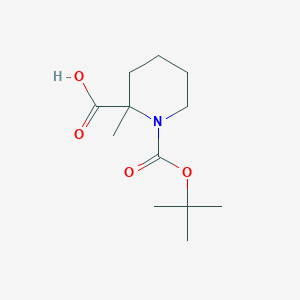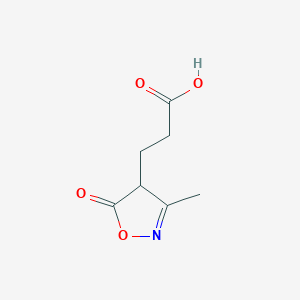
3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
Vue d'ensemble
Description
3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, commonly referred to as N,N-dimethyl-3-aminoethylbenzene-1-sulfonamide, is a sulfonamide compound used in organic synthesis and as a pharmaceutical intermediate. It is a white, crystalline solid with a melting point of 220-222 °C. N,N-dimethyl-3-aminoethylbenzene-1-sulfonamide is used in a variety of applications, including drug synthesis, chemical analysis, and lab experiments.
Applications De Recherche Scientifique
Tautomeric Behavior in Bioorganics and Medicinal Chemistry
Sulfonamide derivatives like 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide are integral in studies related to bioorganics and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules are directly linked to their pharmaceutical and biological activities. Research using infrared and nuclear magnetic resonance spectroscopic methods has attempted to identify tautomeric forms of sulfonamide derivatives, which are crucial in understanding their role in various applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Cell Cycle Inhibitors in Antitumor Screens
Compounds from sulfonamide-focused libraries, including derivatives similar to 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. These compounds are identified as potent cell cycle inhibitors and have even progressed to clinical trials. Their use in the development of antitumor agents, particularly in relation to their impact on tubulin polymerization and cell cycle phases in cancer cell lines, is significant (Owa et al., 2002).
Synthesis of Sulfonated Derivatives
Research has been conducted on the synthesis of sulfonated derivatives of compounds structurally related to 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide. These studies provide valuable insights into the methods of synthesizing such derivatives, essential for their use in various scientific applications (Courtin, Tobel, & Doswald, 1978).
Development of Adenosine Receptor Antagonists
Sulfonamide structures, including ones similar to 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, are used in the development of adenosine receptor antagonists. The study of these compounds reveals their potential as potent and selective agents in targeting specific receptors, contributing to the development of new therapeutic agents (Yan et al., 2006).
Propriétés
IUPAC Name |
3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(11)9-5-4-6-10(7-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVPSLVBOZCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



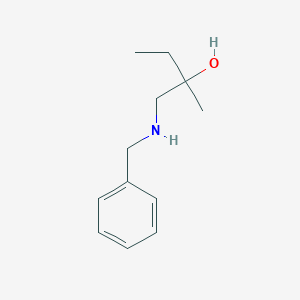
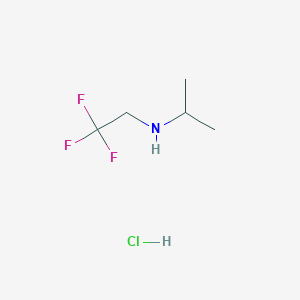
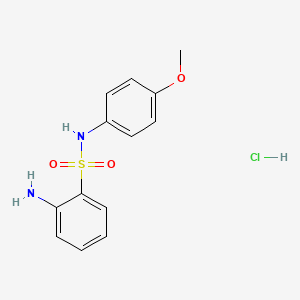

![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)
